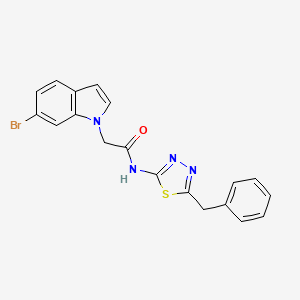
N-(3-bromophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a bromophenyl group, a dimethoxyphenyl group, and a pyridazinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 3-bromoaniline. This is followed by the formation of the acetamide linkage through acylation reactions. The pyridazinone ring is then introduced via cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-(3-bromophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
N-(3-bromophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(3-bromophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and dimethoxyphenyl groups can participate in binding interactions, while the pyridazinone moiety may play a role in the compound’s overall stability and reactivity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(3-bromophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: shares structural similarities with other pyridazinone derivatives and bromophenyl compounds.
3-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide: is another compound with similar functional groups but different overall structure.
Uniqueness
The unique combination of bromophenyl, dimethoxyphenyl, and pyridazinone groups in this compound gives it distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C20H18BrN3O4 |
|---|---|
分子量 |
444.3 g/mol |
IUPAC名 |
N-(3-bromophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H18BrN3O4/c1-27-17-8-6-13(10-18(17)28-2)16-7-9-20(26)24(23-16)12-19(25)22-15-5-3-4-14(21)11-15/h3-11H,12H2,1-2H3,(H,22,25) |
InChIキー |
SSIMCRKDXCALHO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,6-trimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14936384.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B14936390.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B14936392.png)
![N-(3-hydroxypropyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B14936399.png)
![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14936407.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14936411.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide](/img/structure/B14936418.png)

![3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B14936429.png)
![3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B14936434.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14936439.png)

![N-(4-bromophenyl)-2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B14936447.png)
![Ethyl 4-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)benzoate](/img/structure/B14936455.png)
